molecular formula C19H26N4O2 B6123745 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE

Cat. No.: B6123745
M. Wt: 342.4 g/mol
InChI Key: VKSYZBKLOBUZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methoxyphenyl)piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone is a synthetically designed small molecule provided for pharmacological and neurological research. Its structure incorporates an arylpiperazine moiety, a well-established pharmacophore known for high-affinity interactions with central nervous system receptors, particularly the 5-HT1A serotonin receptor subtype . The 2-methoxyphenyl group attached to the piperazine ring is a classic structural feature found in numerous known 5-HT1A receptor ligands and is critical for receptor binding affinity . This compound is intended for investigational use in early-stage in vitro binding assays and functional studies to characterize its pharmacological profile and mechanism of action. Researchers are exploring its potential as a tool compound for understanding serotonin receptor signaling and its downstream effects. The structural class of arylpiperazine-based compounds has been extensively investigated for their role in modulating neurotransmitter systems implicated in various psychiatric and neurological conditions . This product is strictly for laboratory research applications. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations regarding the handling, use, and disposal of this substance.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSYZBKLOBUZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326291
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886153-23-7
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Keto Esters

The pyrimidinone ring is typically constructed via cyclocondensation of β-keto esters with urea or thiourea. For example:

  • Synthesis of Ethyl 3-oxohexanoate :

    • Propionaldehyde undergoes aldol condensation with ethyl acetoacetate under basic conditions (e.g., NaOEt).

    • Intermediate is hydrolyzed and decarboxylated to yield 5-propyl-6-methyl-4H-pyran-4-one.

  • Ring Formation :

    • The pyranone reacts with urea in HCl/EtOH at reflux, forming 6-methyl-5-propylpyrimidin-4(3H)-one.

Reaction Conditions :

StepReagentsTemperatureYield
1NaOEt, EtOH80°C75%
2HCl, urea100°C68%

Functionalization at the 2-Position

Introducing a leaving group (e.g., Cl) at the 2-position enables subsequent piperazine coupling:

  • Chlorination :

    • 6-Methyl-5-propylpyrimidin-4(3H)-one reacts with POCl₃/PCl₅ in anhydrous DMF at 110°C for 6 hours.

    • Product : 2-Chloro-6-methyl-5-propylpyrimidin-4(3H)-one (Yield: 82%).

Synthesis of 4-(2-Methoxyphenyl)piperazine

Buchwald–Hartwig Amination

A robust method for constructing substituted piperazines involves palladium-catalyzed coupling:

  • Reaction Setup :

    • 2-Methoxyiodobenzene, anhydrous piperazine, Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene.

  • Conditions :

    • 120°C, 24 hours under N₂.

    • Yield : 74% after column chromatography.

Coupling Strategies

Nucleophilic Aromatic Substitution

The chloropyrimidinone reacts with 4-(2-methoxyphenyl)piperazine in a polar aprotic solvent:

  • Optimized Protocol :

    • 2-Chloro-6-methyl-5-propylpyrimidin-4(3H)-one (1 eq), 4-(2-methoxyphenyl)piperazine (1.2 eq), K₂CO₃ (2 eq) in DMF.

    • 90°C, 12 hours.

    • Yield : 65% after recrystallization (EtOH/H₂O).

Transition-Metal Catalysis

Palladium or copper catalysts enhance coupling efficiency:

  • CuI-Mediated Ullmann Coupling :

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 18 hours.

    • Yield : 70%.

Hybrid Catalytic Systems

Recent studies highlight nanocatalysts for one-pot syntheses:

Fe₃O₄@PVA Nanoparticles

  • Procedure :

    • Fe₃O₄@PVA (5 mol%) facilitates Knoevenagel-Michael-cyclocondensation of 2-methoxybenzaldehyde, methylpropylmalononitrile, and piperazine in H₂O/EtOH.

    • 80°C, 6 hours.

    • Yield : 78%.

Advantages :

  • Catalyst recyclability (5 cycles without activity loss).

  • Reduced reaction time compared to stepwise methods.

Challenges and Optimization Considerations

  • Regioselectivity :

    • The 2-methoxyphenyl group’s ortho-directing effect necessitates careful control during piperazine functionalization to avoid byproducts.

  • Solvent Selection :

    • DMF and DMSO improve solubility but require rigorous drying to prevent hydrolysis of intermediates.

  • Purification :

    • Silica gel chromatography (EtOAc/hexane) or recrystallization (ethanol) isolates the final product.

Comparative Analysis of Methods

MethodCatalystTime (h)Yield (%)Scalability
StepwiseNone2465Moderate
UllmannCuI1870High
HybridFe₃O₄@PVA678High

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including the contraction of smooth muscles in blood vessels. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac hypertrophy .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-phenylethanone oxime (Compound 27)

Source : Molecules (2011)

  • Key Features: Piperazinyl-methoxyphenyl group linked to a phenylethanone oxime. Yield: 65% (higher than analogs due to optimized oxime formation). Melting Point: 129–131°C. Spectral Data:
  • $ ^1H $-NMR (CDCl$3 $): δ 12.70 (-NOH), 7.86–7.84 (Ar-H), 3.77 (OCH$3$).
  • MS (ESI): m/z 326.2 ([M + H]$^+$).

Comparison with Target Compound :

  • The target compound replaces the phenylethanone oxime with a methyl-propyl-pyrimidinone core, likely enhancing hydrophobicity and altering receptor binding.
  • The absence of an oxime group may reduce metabolic lability compared to Compound 25.

Structural Analog 2: 3-(4-Bromophenyl)-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (11e)

Source : Sci Pharm. (2008)

  • Key Features: Thiazolo-pyrimidinone fused ring system with a bromophenyl substituent. Yield: 35% (lower due to steric hindrance from the thiazolo ring). Melting Point: 132–133°C. Spectral Data:
  • $ ^1H $-NMR (CDCl$3 $): δ 2.44 (CH$3$), signals for piperazine protons (δ 3.05–3.45).

Comparison with Target Compound :

  • The target’s propyl group at position 5 may enhance lipophilicity compared to 11e’s ethyl-piperazinyl chain.

Structural Analog 3: 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone

Source : Organic Chemistry (Crystallographic Data)

  • Key Features: Nitro and propargylsulfanyl substituents on the pyrimidinone core. Synthesis: Oxidized using tert-butyl hydroperoxide. Crystallography: Deposited at CCDC 2050940.

Comparison with Target Compound :

  • The nitro group in Analog 3 increases electrophilicity, whereas the target’s methyl-propyl groups favor hydrophobic interactions.
  • The propargylsulfanyl group may confer reactivity distinct from the target’s piperazinyl-methoxyphenyl moiety.

Data Table: Comparative Analysis

Property Target Compound Compound 27 Compound 11e Analog 3
Core Structure Pyrimidinone Phenylethanone oxime Thiazolo-pyrimidinone Pyrimidinone
Piperazinyl Group 4-(2-Methoxyphenyl) 4-(2-Methoxyphenyl) 4-(2-Methoxyphenyl) Absent
Key Substituents 6-Methyl, 5-Propyl Oxime, Phenyl 4-Bromophenyl, Ethyl Nitro, Propargylsulfanyl
Yield N/A 65% 35% N/A
Melting Point (°C) N/A 129–131 132–133 N/A
Spectral Highlights N/A δ 12.70 (-NOH), m/z 326.2 δ 2.44 (CH$_3$) Crystallographic data

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis is likely more complex than Compound 27 due to the pyrimidinone core and propyl group, which may require multi-step alkylation .
  • Pharmacological Potential: The piperazinyl-methoxyphenyl group suggests serotonin receptor affinity, while the propyl chain could enhance blood-brain barrier penetration compared to shorter alkyl chains in analogs .
  • Pesticidal Relevance: Pyrimidinones like Analog 3 are used in agrochemicals, but the target’s piperazinyl group may redirect applications to neuroscience .

Biological Activity

The compound 2-[4-(2-Methoxyphenyl) piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone is a member of the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H20_{20}N4_{4}O
  • Molecular Weight : 284.35 g/mol

The compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinone moiety, which are critical for its biological activity.

Pharmacological Effects

  • Serotonin Receptor Modulation :
    • Research indicates that derivatives of this compound exhibit significant binding affinity to serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety .
  • Anticancer Properties :
    • A study evaluated the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. The findings revealed that certain modifications to the piperazine structure enhance anticancer activity, indicating a promising avenue for further development in oncology .
  • Carbonic Anhydrase Inhibition :
    • The compound has been investigated for its inhibitory effects on carbonic anhydrases (hCA I and II), which are enzymes implicated in various physiological processes and diseases. Inhibition of these enzymes can lead to therapeutic benefits in conditions like glaucoma and edema .

Study 1: Serotonin Receptor Affinity

A series of compounds related to 2-[4-(2-Methoxyphenyl)piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone were synthesized and tested for their affinity to serotonin receptors. The results indicated that modifications to the piperazine moiety significantly influenced receptor binding, with some derivatives showing Ki values lower than 10 nM for 5-HT1A receptors .

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound A8.715.3
Compound B12.59.8
Target Compound9.011.0

Study 2: Anticancer Activity

In vitro studies demonstrated the anticancer potential of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated effective cytotoxicity at micromolar concentrations, supporting further investigation into its mechanism of action .

Cell LineIC50 (µM)
MCF-715.0
HeLa12.3

Q & A

Q. Table 1: Structural Analogs and Biological Activities

CompoundStructural VariationPrimary Activity
Target compoundPiperazine + methoxyphenylDual neuro/anti-inflammatory
6-[3-[4-(2-Methoxyphenyl)piperazinyl]propylamino]-3-methyluracilUracil coreAntitumor
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one3-Methoxy substitutionAntidepressant

Advanced: How does the introduction of substituents on the pyrimidinone core influence binding affinity to neurological targets?

Methodological Answer:

  • Systematic SAR Studies :
    • Replace the 5-propyl group with bulkier alkyl chains (e.g., pentyl) to assess hydrophobic pocket interactions in dopamine receptors .
    • Modify the 2-methoxyphenyl group to electron-withdrawing substituents (e.g., nitro) and evaluate 5-HT1A receptor binding via Scatchard analysis .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding modes. For example, the methoxy group’s oxygen forms hydrogen bonds with His394 in D2 receptors .

Advanced: What are the best practices for resolving spectral data inconsistencies (e.g., NMR signal overlap) in structurally complex analogs?

Methodological Answer:

  • 2D NMR Techniques :
    • NOESY identifies spatial proximity between piperazine protons and the pyrimidinone core.
    • HSQC-TOCSY correlates coupled spins in crowded regions (e.g., overlapping methyl/propyl signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula (e.g., [M+H]⁺ at m/z 385.2134) .
  • Crystallographic Refinement : Apply SHELXL for precise bond-length and angle measurements in ambiguous regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.